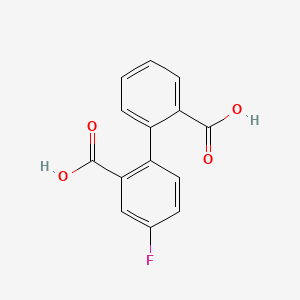

2-(2-Carboxyphenyl)-5-fluorobenzoic acid

Descripción general

Descripción

2-(2-Carboxyphenyl)-5-fluorobenzoic acid is an aromatic compound that features both carboxylic acid and fluorine functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the carboxylic acid group allows for further chemical modifications, while the fluorine atom can influence the compound’s reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a fluorinated benzene derivative with a carboxylated aromatic compound. The reaction typically requires a strong base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance reaction rates and yields while maintaining consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Carboxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Carboxylate salts (e.g., sodium carboxylate).

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(2-Carboxyphenyl)-5-fluorobenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its derivatives can be utilized to create functionalized compounds that are essential in various chemical reactions.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex organic molecules and derivatives. |

| Precursor for Derivatives | Allows further chemical modifications due to the presence of carboxylic acid. |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an enzyme inhibitor and in studying protein-ligand interactions. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom enhances binding affinity through hydrophobic interactions.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Derivatives exhibit inhibitory effects on specific enzymes, aiding drug design. |

| Protein-Ligand Interactions | Enhanced binding affinity observed due to structural modifications enabled by the compound. |

Materials Science

The compound is also applied in the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance in various applications.

| Material Type | Application |

|---|---|

| Polymers | Used in creating functionalized polymers with improved properties. |

| Coatings | Enhances durability and performance of coatings in industrial applications. |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the efficacy of derivatives of this compound as inhibitors of cyclooxygenase enzymes involved in inflammation pathways. The findings suggested that modifications to the carboxylic acid group significantly influenced inhibitory potency.

Case Study 2: Material Development

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The study indicated that the fluorine atom played a critical role in enhancing the interaction between the polymer chains.

Mecanismo De Acción

The mechanism of action of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-(Carboxyphenyl)iminodiacetic acid: This compound features an iminodiacetic acid group, which can form chelates with metal ions.

2-Carboxyphenyl phosphate: Used as a substrate for enzyme assays and has applications in biochemistry.

3-(2-Carboxyphenyl)propionic acid: Undergoes cyclization to form 1-indanone, showcasing different reactivity compared to 2-(2-Carboxyphenyl)-5-fluorobenzoic acid.

Uniqueness

This compound is unique due to the presence of both a carboxylic acid group and a fluorine atom on the aromatic ring.

Actividad Biológica

2-(2-Carboxyphenyl)-5-fluorobenzoic acid is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 260.22 g/mol. The compound features a fluorine atom and two carboxylic acid groups attached to a benzoic acid framework, which enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic aromatic substitution reactions. Common reagents include:

- Potassium carbonate : Acts as a base.

- Dimethyl sulfoxide (DMSO) : A solvent that facilitates the reaction at elevated temperatures.

In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

The biological activity of this compound is hypothesized to involve interactions with enzymes and receptors within biological systems. Notably, it may act as a competitive inhibitor or an allosteric modulator , influencing various metabolic pathways. The carboxylic acid groups can form hydrogen bonds with active site residues in enzymes, while the fluorine atom enhances binding affinity through hydrophobic interactions.

Applications in Cancer Treatment

Recent studies have highlighted the potential of compounds similar to this compound in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. For instance, a study demonstrated that derivatives of benzoic acid could effectively bind to these proteins, leading to induced apoptosis in cancer cells dependent on these survival factors .

Case Studies

- Dual Inhibitors : Research indicates that compounds designed around the benzoic acid scaffold can exhibit equipotent binding to Mcl-1 and Bfl-1, showing promise as dual inhibitors in cancer therapy. Such compounds have demonstrated selectivity against other anti-apoptotic proteins like Bcl-2 and Bcl-xL, making them potential candidates for overcoming therapeutic resistance in cancers .

- Enzyme Inhibition Studies : Interaction studies have shown that this compound derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been tested for their ability to inhibit enzymes critical for cancer cell survival, providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Carboxyphenylboronic acid | Contains a boronic acid group | Used primarily in Suzuki coupling reactions |

| 4-Fluorobenzoic acid | Lacks the carboxyl group | Simpler structure; often used as a precursor |

| 4-Carboxyphenylacetic acid | Contains an acetic acid group | Different functional group; impacts solubility |

The distinct combination of functional groups in this compound provides specific reactivity and stability characteristics that differentiate it from similar compounds, enhancing its value in pharmaceutical applications.

Propiedades

IUPAC Name |

2-(2-carboxyphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUOREFJMRMMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742762 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-36-7 | |

| Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.